
N-(1,1,3,3-tetramethylbutyl)-1,2,3-benzothiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1,3,3-tetramethylbutyl)-1,2,3-benzothiadiazole-5-carboxamide, commonly known as TMB, is a fluorescent probe that is widely used in scientific research. It is a small molecule that has a high quantum yield and excellent photostability, making it an ideal tool for studying biological processes.
作用机制
TMB is a fluorescent probe that works by emitting light when excited by a light source. The mechanism of action of TMB is based on the principle of fluorescence resonance energy transfer (FRET). TMB is designed to bind to a specific target molecule, and when it does so, it undergoes a conformational change that brings it into close proximity with a fluorescent molecule. This results in the transfer of energy from the fluorescent molecule to TMB, which then emits light.
Biochemical and Physiological Effects:
TMB has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that is widely used in scientific research.
实验室实验的优点和局限性
One of the main advantages of TMB is its high quantum yield and excellent photostability. This makes it an ideal tool for studying biological processes that require long-term imaging. TMB is also relatively easy to synthesize and can be obtained in high purity. One limitation of TMB is that it is not suitable for use in living cells, as it requires an external light source for excitation.
未来方向
There are several future directions for the use of TMB in scientific research. One area of interest is the development of TMB-based biosensors for the detection of various analytes. Another area of interest is the use of TMB in the study of protein-protein interactions and enzyme activity. TMB may also have potential applications in the field of medical diagnostics and imaging.
合成方法
The synthesis of TMB involves the reaction of 2-aminobenzenethiol with 1,1,3,3-tetramethylbutyl isocyanate. The resulting product is then purified through column chromatography to obtain pure TMB. The synthesis of TMB is relatively simple and can be performed in a laboratory setting.
科学研究应用
TMB is commonly used as a fluorescent probe in scientific research. It has been used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics. TMB has also been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide.
属性
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-14(2,3)9-15(4,5)16-13(19)10-6-7-12-11(8-10)17-18-20-12/h6-8H,9H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFOUDVLAGRSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C=C1)SN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

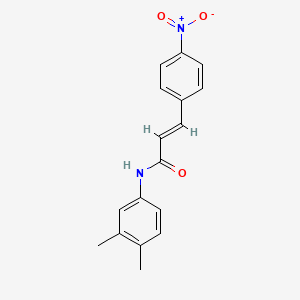
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)
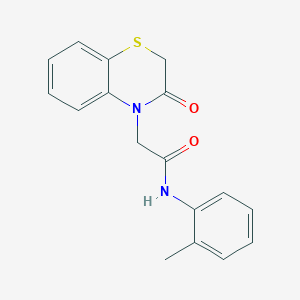

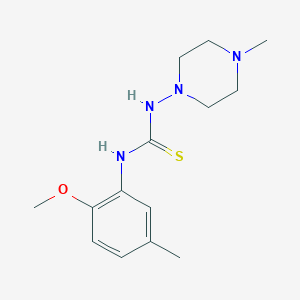

![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)
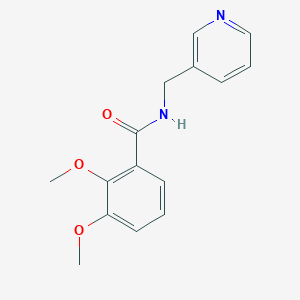
![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)
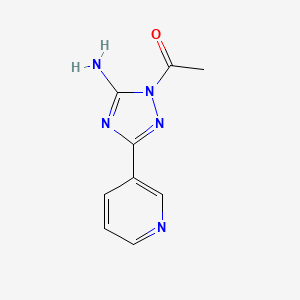
![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)